
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide (CMHOB) is a chemical compound belonging to the hydrazino-oxobutanamide class of compounds. It is a white crystalline solid with a molecular weight of 256.6 g/mol and a melting point of 164-165°C. It is soluble in water, ethanol, and methanol. CMHOB is used in a variety of scientific research applications including drug development, biochemistry, and pharmacology.
Applications De Recherche Scientifique
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide has been studied extensively in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the nervous system. It has also been studied as a potential drug for the treatment of Alzheimer’s disease. Additionally, it has been studied as a potential inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Mécanisme D'action
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide is believed to act as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme and preventing the enzyme from catalyzing the hydrolysis of acetylcholine. It is also believed to act as an inhibitor of cyclooxygenase by binding to the active site of the enzyme and preventing the enzyme from catalyzing the synthesis of prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of acetylcholinesterase and cyclooxygenase in vitro. In vivo studies have shown that it can reduce the accumulation of amyloid-beta peptide, which is associated with Alzheimer’s disease. Additionally, it has been shown to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and it is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and it does not have any significant side effects. The main limitation for use in laboratory experiments is that it is not very soluble in organic solvents, which can make it difficult to work with in some applications.
Orientations Futures
Future research on N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide could focus on developing new synthesis methods that are more efficient and cost-effective. Additionally, research could focus on further exploring its mechanism of action and its potential therapeutic applications. Additionally, research could focus on further exploring its biochemical and physiological effects and its potential side effects. Finally, research could focus on developing new methods for delivering this compound to target tissues in the body.
Méthodes De Synthèse
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide can be synthesized from 3-chloro-2-methylphenol and 4-hydrazinobutanoic acid. The reaction is carried out in ethanol and requires the presence of a base (e.g. sodium hydroxide) to catalyze the reaction. The reaction yields a white crystalline solid which is then purified by recrystallization.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-hydrazinyl-4-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-7-8(12)3-2-4-9(7)14-10(16)5-6-11(17)15-13/h2-4H,5-6,13H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGANYGATQEHGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2388528.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2388530.png)

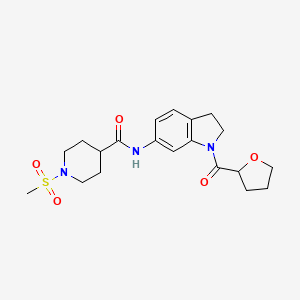
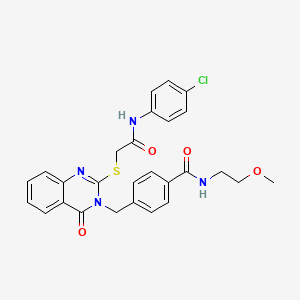
![2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388537.png)
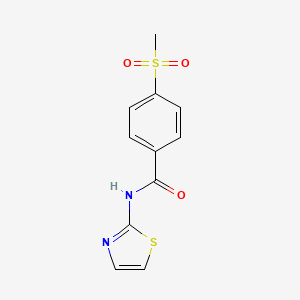
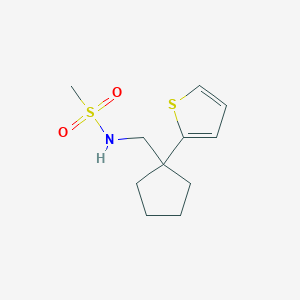
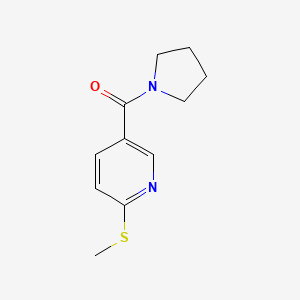
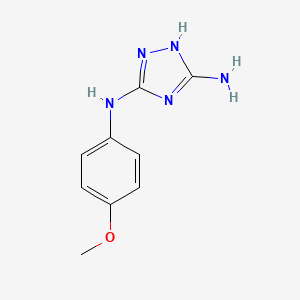
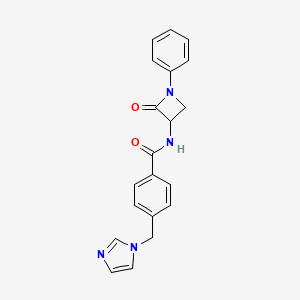
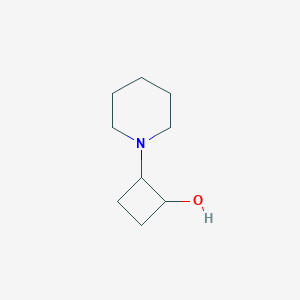
![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-](/img/structure/B2388550.png)
![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388551.png)